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(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide

Catalog No.
S14328895
CAS No.
63977-54-8
M.F
C12H20INO
M. Wt
321.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium io...

CAS Number

63977-54-8

Product Name

(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide

IUPAC Name

(3-methoxy-4,5-dimethylphenyl)-trimethylazanium;iodide

Molecular Formula

C12H20INO

Molecular Weight

321.20 g/mol

InChI

InChI=1S/C12H20NO.HI/c1-9-7-11(13(3,4)5)8-12(14-6)10(9)2;/h7-8H,1-6H3;1H/q+1;/p-1

InChI Key

XXBSNFDFXXRLKZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1C)OC)[N+](C)(C)C.[I-]

(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is a quaternary ammonium compound characterized by its unique structure featuring a trimethylammonium group attached to a phenyl ring that is further substituted with two methyl groups and a methoxy group. Its molecular formula is C12H18NIC_{12}H_{18}N\cdot I and it has a molecular weight of approximately 321.198 g/mol . This compound typically appears as a white solid or powder and is soluble in polar solvents, making it useful in various chemical applications.

The chemical behavior of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide can be attributed to its quaternary ammonium structure, which allows it to participate in various nucleophilic substitution reactions. The iodide ion serves as a leaving group, enabling the compound to react with nucleophiles such as hydroxide ions or thiols, leading to the formation of new compounds. Additionally, this compound can undergo hydrolysis under certain conditions, resulting in the formation of the corresponding amine and iodide salt.

Research indicates that (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide exhibits significant biological activity. It has been noted for its potential antimicrobial properties, particularly against certain bacterial strains. The presence of the methoxy and dimethyl groups may contribute to its biological efficacy by enhancing membrane permeability or interacting with specific cellular targets . Further studies are required to elucidate its exact mechanisms of action and therapeutic potential.

The synthesis of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide typically involves the alkylation of trimethylamine with an appropriate halogenated precursor. A common method includes:

  • Starting Materials: 3,4-dimethyl-5-methoxyphenol and trimethylamine.
  • Reaction Conditions: The phenol is reacted with an alkyl halide (such as iodomethane) in the presence of a base (like potassium carbonate) to facilitate the formation of the quaternary ammonium salt.
  • Isolation: The product can be purified through recrystallization or chromatography techniques.

This method allows for the efficient production of the desired compound while minimizing by-products.

(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a potential therapeutic agent due to its biological activities.
  • Chemical Research: Used in studies involving ionic liquids or as a phase transfer catalyst.
  • Material Science: Its unique properties may be harnessed in developing new materials or coatings.

Studies on the interactions of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide with biological systems have shown promising results. It interacts with cell membranes and proteins, potentially altering their functions. The compound's ability to penetrate lipid bilayers suggests that it could be utilized in drug delivery systems or as a model compound for studying membrane dynamics .

Several compounds share structural similarities with (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
(3-Methoxy-4,5-dimethylphenyl)trimethylammonium iodideSimilar phenolic structureDifferent substitution pattern may affect solubility and biological activity
Benzyltrimethylammonium iodideBenzyl group instead of phenylMore hydrophobic; often used in phase transfer catalysis
(Cyanomethyl)trimethylammonium iodideContains a cyano groupDifferent reactivity due to the presence of nitrile functionality

The unique combination of methoxy and dimethyl substitutions in (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide may enhance its solubility and biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

321.05896 g/mol

Monoisotopic Mass

321.05896 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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